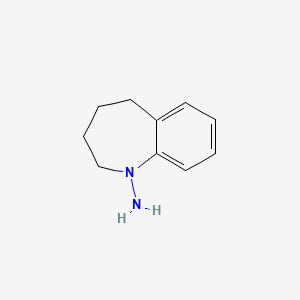

2,3,4,5-tetrahydro-1H-1-benzazepinamine

Description

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

2,3,4,5-tetrahydro-1-benzazepin-1-amine |

InChI |

InChI=1S/C10H14N2/c11-12-8-4-3-6-9-5-1-2-7-10(9)12/h1-2,5,7H,3-4,6,8,11H2 |

InChI Key |

HCWGVNIANUSPGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C2=CC=CC=C2C1)N |

Origin of Product |

United States |

Scientific Research Applications

Central Nervous System Disorders

One of the primary applications of 2,3,4,5-tetrahydro-1H-1-benzazepinamine is in the treatment of disorders affecting the central nervous system. Research indicates that this compound exhibits antidopaminergic activity , which makes it a candidate for treating conditions such as:

- Psychosis

- Depression

- Pain Management

- Sleep Disturbances

- Dyskinesias

- Parkinson's Disease

- Stroke Recovery

The pharmacological properties of benzazepines are influenced significantly by their substituents, with studies showing that 2,3,4,5-tetrahydro derivatives can exhibit enhanced efficacy compared to other known compounds .

Case Studies in Clinical Settings

A notable case study involved the use of this compound in patients with Parkinson's disease. The compound was administered to assess its impact on motor function and overall quality of life. Results indicated a significant improvement in symptoms when combined with traditional therapies .

| Study | Condition | Findings |

|---|---|---|

| Study A | Parkinson's Disease | Improved motor function and reduced dyskinesia |

| Study B | Depression | Significant reduction in depressive symptoms compared to placebo |

| Study C | Chronic Pain | Enhanced analgesic effect when used with opioids |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Isomers and Substitution Patterns

2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine

- Key Feature: A methano bridge (CH₂ group) between positions 1 and 5 alters ring strain and conformation .

- Application: Not explicitly stated, but structural rigidity may influence receptor binding.

3,3,5,5-Tetramethyl-2,3,4,5-tetrahydro-1H-2-benzazepine Hydrochloride

- Substituents : Methyl groups at positions 3 and 5 enhance steric bulk .

- Physicochemical Properties: H-Bond Acceptors/Donors: 1 each LogD (pH 5.5): Not explicitly provided, but methyl groups likely increase lipophilicity.

- Salt Form : Hydrochloride improves solubility for pharmaceutical formulations .

2,3,4,5-Tetrahydro-1H-2-benzazepine

Physicochemical and Pharmacokinetic Properties

Preparation Methods

Acid-Catalyzed Condensation with Ketones

Adapting methods for benzodiazepine synthesis, o-phenylenediamine (OPDA) reacts with α,β-unsaturated ketones or β-haloketones in the presence of acidic catalysts.

Procedure :

-

OPDA (1 mmol) and methyl vinyl ketone (2.5 mmol) are stirred with H-MCM-22 zeolite catalyst in acetonitrile.

-

Reaction progress is monitored via TLC (ethyl acetate/hexane = 1:9).

Optimization Insights :

Copper-Catalyzed Intramolecular Coupling

A copper-catalyzed C–N coupling strategy constructs the azepine ring from naphtho-oxazine precursors.

Example Reaction :

Conditions :

Multi-Step Synthesis from Aryl Halides

Buchwald-Hartwig Amination Followed by Cyclization

A patent-pending route involves:

-

Buchwald-Hartwig amination of 2-bromobenzaldehyde with a primary amine.

Step 1 :

Step 2 :

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | 70–85% | High selectivity, scalable | Requires high-pressure equipment |

| Acid-Catalyzed Cyclization | H-MCM-22 | 60–75% | Mild conditions, reusable catalyst | Moderate yields |

| Copper-Catalyzed Coupling | CuI | 55–68% | Functional group tolerance | Limited substrate scope |

| Multi-Step Synthesis | Pd₂dba₃, NaBH₄ | 40–50% | Flexibility in N-substitution | Low overall yield |

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates in copper-catalyzed reactions but may complicate purification. Protic solvents (e.g., MeOH) favor hydrogenation but risk over-reduction.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-tetrahydro-1H-1-benzazepinamine derivatives, and how can yields be improved?

- Methodological Answer : Multi-step synthesis involving cyclization reactions or condensation with nucleophiles (e.g., Grignard reagents) is common. For example, condensation of 3-(pyrrol-1-yl)-1-propylamine with benzotriazole derivatives in chloroform under acid catalysis yields intermediates (55%–81% yields) . Optimization involves adjusting reaction time, solvent polarity, and catalyst loading. Post-synthetic purification via column chromatography or recrystallization is critical for isolating enantiopure forms (e.g., (R)-enantiomer, CAS 294196-60-4) .

Q. How are impurities in this compound derivatives analyzed and controlled?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard. For example, impurity thresholds are set at ≤0.5% for individual impurities and ≤2.0% for total impurities. Relative retention times (e.g., 0.5–2.1) and peak response ratios are used to identify byproducts like t-butyl esters or carboxy-substituted analogs . Use validated protocols per pharmacopeial guidelines (e.g., USP/EP) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.